Introduction: A Chiral Intermediate of Strategic Importance
Introduction: A Chiral Intermediate of Strategic Importance
An In-Depth Technical Guide to Diethyl (S)-(-)-2-Isocyanatoglutarate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Diethyl (S)-(-)-2-Isocyanatoglutarate, a chiral isocyanate of significant interest in pharmaceutical and agrochemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis methodologies, reactivity, and practical applications of this versatile building block. The narrative emphasizes the rationale behind experimental procedures, ensuring both scientific rigor and practical utility.
Diethyl (S)-(-)-2-Isocyanatoglutarate, derived from the naturally occurring amino acid L-glutamic acid, is a valuable bifunctional molecule. It incorporates a reactive isocyanate group and two ester functionalities onto a chiral backbone. This unique combination makes it a strategic intermediate for introducing glutamic acid-like structures into larger molecules, a common motif in pharmacologically active compounds. Its stereochemistry is often crucial for biological activity, making the enantiomerically pure (S)-(-)-form particularly relevant for drug discovery programs targeting metabolic disorders and for advanced bioconjugation techniques.[1]
The isocyanate moiety (-N=C=O) is a highly electrophilic group that readily reacts with nucleophiles such as amines, alcohols, and water. This predictable reactivity allows for the efficient formation of ureas, carbamates, and other derivatives, providing a robust platform for molecular elaboration.[1]
Physicochemical and Spectroscopic Properties
Accurate characterization is the cornerstone of reproducible science. The key physical and chemical properties of Diethyl (S)-(-)-2-Isocyanatoglutarate are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 145080-95-1 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO₅ | [1][2] |
| Molecular Weight | 229.23 g/mol | [1][2] |
| Appearance | Colorless to yellow clear liquid | [1] |
| Density | 1.13 g/mL | [1] |
| Boiling Point | 151 °C at 10 mmHg | [1] |
| Refractive Index (n20D) | 1.44 | [1] |
| Specific Optical Rotation | [α]20/D = -41° to -46° (neat) | [1] |
| Purity | ≥97% (GC) | [1] |
| Synonyms | Diethyl (S)-(-)-2-Isocyanatopentanedioate, (S)-(-)-2-Isocyanatoglutaric acid diethyl ester | [1][3] |
Spectroscopic Signature
While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification and quality control.
Table 2: Predicted Spectroscopic Characteristics
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| Infrared (IR) | -N=C=O Stretch | ~2250-2275 cm⁻¹ | The isocyanate group exhibits a very strong, sharp, and characteristic absorption band in this region, which is typically free from other interfering signals.[4] |
| C=O Stretch (Ester) | ~1735-1750 cm⁻¹ | Characteristic strong absorption for the carbonyl groups of the two ethyl esters. | |
| C-H Stretch (Alkyl) | ~2850-3000 cm⁻¹ | Associated with the methylene and methyl groups of the ethyl and glutarate backbone. | |
| ¹H NMR | CH (α-carbon) | ~4.0-4.2 ppm (triplet) | The proton on the chiral center, coupled to the adjacent CH₂ group. |
| CH₂ (Glutarate) | ~1.9-2.5 ppm (multiplets) | Protons of the two methylene groups in the glutarate backbone. | |
| O-CH₂ (Ethyl) | ~4.1-4.3 ppm (quartets) | Methylene protons of the two ethyl ester groups, coupled to the methyl protons. | |
| CH₃ (Ethyl) | ~1.2-1.4 ppm (triplets) | Methyl protons of the two ethyl ester groups, coupled to the methylene protons. | |
| ¹³C NMR | N=C=O | ~120-125 ppm | The characteristic chemical shift for the central carbon of an isocyanate group. |
| C=O (Ester) | ~170-175 ppm | Chemical shifts for the two ester carbonyl carbons. | |
| CH (α-carbon) | ~55-60 ppm | The chiral carbon atom attached to the isocyanate group. | |
| O-CH₂ (Ethyl) | ~60-65 ppm | Methylene carbons of the ethyl ester groups. | |
| CH₂ (Glutarate) | ~25-35 ppm | Methylene carbons of the glutarate backbone. | |
| CH₃ (Ethyl) | ~13-15 ppm | Methyl carbons of the ethyl ester groups. |
Synthesis Pathway and Experimental Protocols
The synthesis of Diethyl (S)-(-)-2-Isocyanatoglutarate is a two-step process starting from L-glutamic acid. The first step involves the esterification of both carboxylic acid groups to form the key intermediate, Diethyl L-glutamate hydrochloride. The second step converts the primary amine of this intermediate into the target isocyanate.
Caption: Synthesis workflow for Diethyl (S)-(-)-2-Isocyanatoglutarate.
Protocol 1: Synthesis of Diethyl L-Glutamate Hydrochloride
The esterification of L-glutamic acid can be efficiently achieved using several methods. A high-yield protocol utilizing triphosgene as a dehydrating and activating agent is described below.[1][5] This method is often preferred for its high efficiency and purity of the resulting product.
Materials:
-
L-Glutamic acid (14.7 g, 0.10 mol)
-
Ethanol (300 g)
-
Triphosgene (bis(trichloromethyl) carbonate) (25.0 g, 0.08 mol)
-
Methyl tert-butyl ether (MTBE) (100 mL)
-
Nitrogen gas
-
500 mL four-necked flask with mechanical stirrer, thermometer, and reflux condenser
-
Sodium hydroxide trap for acidic gas neutralization
Procedure:
-
Setup: Assemble the four-necked flask with the stirrer, thermometer, and reflux condenser. Connect the condenser outlet to a trap containing an aqueous sodium hydroxide solution to neutralize the HCl gas produced.
-
Charging Reagents: To the flask, add ethanol (300 g), L-glutamic acid (14.7 g), and triphosgene (25.0 g).[5]
-
Reaction: Heat the reaction mixture to 70-75°C with continuous stirring. Maintain this temperature for 5 hours.[5] The triphosgene facilitates the esterification process.
-
Quenching and Gas Removal: After 5 hours, cool the mixture to room temperature (20-25°C). Purge the system with a gentle stream of nitrogen gas for 30 minutes to remove any residual HCl gas into the trap.[5]
-
Workup and Isolation: Remove the excess ethanol and any unreacted triphosgene by distillation under reduced pressure. To the resulting residue, add MTBE (100 mL) to induce precipitation of the product.[1]
-
Purification: Collect the white solid product by filtration, wash with a small amount of cold MTBE, and dry under vacuum to yield Diethyl L-glutamate hydrochloride. Expected yield is approximately 23.5 g (98.0%) with a purity of >99.5%.[5]
Protocol 2: Conversion to Diethyl (S)-(-)-2-Isocyanatoglutarate
This step involves the conversion of the primary amine hydrochloride to the isocyanate using a phosgene equivalent like triphosgene. This procedure must be performed with extreme caution in a well-ventilated fume hood due to the toxicity of phosgene, which is generated in situ.
Materials:
-
Diethyl L-glutamate hydrochloride (23.9 g, 0.10 mol)
-
Triphosgene (11.9 g, 0.04 mol, ~0.4 equivalents)
-
Anhydrous Toluene or Dichloromethane (400 mL)
-
A non-nucleophilic base, e.g., Triethylamine (NEt₃) or Proton Sponge® (2.1 equivalents)
-
Nitrogen or Argon atmosphere
-
1 L three-necked flask with mechanical stirrer, dropping funnel, and condenser
-
Schlenk line for inert atmosphere operations
Procedure:
-
Setup: Flame-dry the glassware and assemble under an inert atmosphere (Nitrogen or Argon).
-
Suspension: Suspend Diethyl L-glutamate hydrochloride (23.9 g) in anhydrous toluene (400 mL) in the reaction flask and cool the mixture to 0°C in an ice bath.
-
Base Addition: Slowly add the non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.
-
Phosgenation: In a separate flask, dissolve triphosgene (11.9 g) in anhydrous toluene (100 mL) and add this solution to the dropping funnel. Add the triphosgene solution dropwise to the cold, stirring amine suspension over 1-2 hours. The reaction is exothermic and generates phosgene in situ. Maintain the temperature at 0-5°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The formation of triethylammonium chloride precipitate will be observed.[6]
-
Workup: Filter the reaction mixture under inert atmosphere to remove the precipitated ammonium salt.
-
Purification: The solvent is carefully removed from the filtrate by rotary evaporation under reduced pressure at low temperature (<40°C) to avoid polymerization or degradation of the isocyanate. The resulting crude oil is then purified by vacuum distillation (e.g., at 151°C / 10 mmHg) to yield the final product as a clear liquid.[1]
Reactivity and Applications
The synthetic utility of Diethyl (S)-(-)-2-Isocyanatoglutarate stems from the high electrophilicity of the isocyanate carbon, making it a target for a wide range of nucleophiles. This reactivity is central to its applications in pharmaceutical development, bioconjugation, and polymer chemistry.[1]
Caption: General reactivity of the isocyanate group with common nucleophiles.
Application in Peptide Modification and Bioconjugation
A primary application is the modification of peptides and proteins. The isocyanate can react with the N-terminal alpha-amine or the epsilon-amine of a lysine side chain to form a stable urea linkage. This is a powerful method for attaching payloads, modifying peptide properties, or creating constrained cyclic peptides.
Protocol 3: N-Terminal Modification of a Peptide
-
Peptide Preparation: Dissolve the peptide (1 equivalent) in a suitable aprotic solvent like DMF or DMSO to a concentration of 1-5 mg/mL. If the peptide is a hydrochloride or TFA salt, add a non-nucleophilic base like diisopropylethylamine (DIEA) (2-3 equivalents) to neutralize the salt and ensure the N-terminal amine is in its free base form.
-
Reagent Addition: Add Diethyl (S)-(-)-2-Isocyanatoglutarate (1.5 equivalents) to the stirring peptide solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate (mass increase of 229.23 Da).
-
Purification: Upon completion, the modified peptide can be purified from excess reagents and byproducts using reverse-phase HPLC.
Use as a Chiral Building Block in Synthesis
The compound serves as a precursor for synthesizing more complex molecules, including novel amino acid derivatives and heterocyclic compounds. The ester groups can be hydrolyzed or transesterified, and the isocyanate can be used to construct urea or carbamate linkages, all while retaining the crucial (S)-stereochemistry at the alpha-carbon.
Handling, Storage, and Safety
Isocyanates are potent respiratory and skin sensitizers and should be handled with appropriate engineering controls and personal protective equipment.
-
Handling: All manipulations should be performed in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of vapors and contact with skin.[5][6] The compound is sensitive to moisture; handle under an inert atmosphere.[1]
-
Storage: Store in a tightly sealed container under an inert gas (Nitrogen or Argon).[1] It should be refrigerated at 2-8°C for long-term stability.[1]
-
Hazards: Harmful if swallowed or inhaled.[3][5] Causes skin and serious eye irritation, and may cause respiratory irritation.[3][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][6]
Table 3: GHS Hazard Information
| Code | Hazard Statement |
| H302 + H332 | Harmful if swallowed or if inhaled.[3][5] |
| H315 | Causes skin irritation.[7] |
| H319 | Causes serious eye irritation.[7] |
| H335 | May cause respiratory irritation.[3][5] |
Conclusion
Diethyl (S)-(-)-2-Isocyanatoglutarate is a high-value chiral intermediate with well-defined reactivity. Its synthesis from L-glutamic acid is efficient, and its isocyanate group provides a reliable handle for conjugation and derivatization. For researchers in drug discovery and medicinal chemistry, this compound offers a powerful tool for creating novel molecular architectures with precise stereochemical control. Adherence to the rigorous handling and synthesis protocols outlined in this guide is essential for ensuring safe and successful experimental outcomes.
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S,S-DI(PYRIDIN-2-YL) CARBONODITHIOATE - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Diethyl 2-isothiocyanatoglutarate - NIST WebBook. National Institute of Standards and Technology. [Link]
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Synthesis and Conformation of Poly(L-γ-Chloroethyl glutamate). Chemical Journal of Chinese Universities. [Link]
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A decade review of triphosgene and its applications in organic reactions - PMC. National Center for Biotechnology Information. [Link]
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Diethyl L-glutamate Hydrochloride - Suzhou Senfeida Chemical Co., Ltd. Senfeida Chemical. [Link]
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[Synthesis of Diethyl N-[p-(methylamino)benzoyl]-L-glutamate] - PubMed. National Center for Biotechnology Information. [Link]
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Chemical synthesis of disulfide surrogate peptides by using beta- carbon dimethyl modified diaminodiacids - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC - NIH. National Center for Biotechnology Information. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
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Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. Beilstein Journals. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. EPFL. [Link]
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A novel PEG-based solid support enables the synthesis of >50 amino-acid peptide thioesters and the total synthesis of - SciSpace. SciSpace. [Link]
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INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc. Gelest. [Link]
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